molecular formula C18H20BrN3O2 B2655156 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2380141-66-0

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2655156
CAS No.: 2380141-66-0
M. Wt: 390.281
InChI Key: UTXFPGSUIVGKEJ-UHFFFAOYSA-N
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Description

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one is a complex organic compound that features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a methylphenyl ethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one typically involves multiple steps:

    Formation of the Bromopyrimidine Intermediate: The initial step involves the bromination of pyrimidine to form 5-bromopyrimidine. This can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst.

    Piperidine Derivative Formation: The next step involves the reaction of 5-bromopyrimidine with piperidine to form the piperidine derivative. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Coupling with Methylphenyl Ethanone: The final step involves the coupling of the piperidine derivative with 3-methylphenyl ethanone. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic aqueous solutions.

    Reduction Reactions: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies investigating the biological activity of bromopyrimidine derivatives.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-(3-methylphenyl)ethan-1-one can be compared with other similar compounds:

    1-(5-Bromopyrimidin-2-yl)piperidin-4-one: This compound has a similar bromopyrimidine and piperidine structure but lacks the methylphenyl ethanone moiety.

    1-(5-Bromopyridin-2-yl)piperidin-3-ol: This compound features a bromopyridine moiety instead of bromopyrimidine and has a hydroxyl group on the piperidine ring.

    1-(5-Bromopyrimidin-2-yl)piperidin-2,2,3,3,4,5,5,6,6-d9-4-ol: This is a deuterated analog of the compound, which can be used in studies requiring isotopic labeling.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c1-13-3-2-4-14(9-13)10-17(23)22-7-5-16(6-8-22)24-18-20-11-15(19)12-21-18/h2-4,9,11-12,16H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXFPGSUIVGKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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